Target binding affinity differentiation: PROTAC BRD9-binding moiety 1 hydrochloride versus PROTAC BRD9-binding moiety 5
PROTAC BRD9-binding moiety 1 hydrochloride is an I-BRD9-derived warhead ligand, whereas PROTAC BRD9-binding moiety 5 is a structurally distinct triazolopyrazine-based binder with an IC50 of 4.20 μM . I-BRD9, the parent compound of moiety 1, demonstrates a Kd of ~1.9 nM and pIC50 of 7.3 (approximately 50 nM IC50) for BRD9 binding, indicating substantially higher binding affinity compared to moiety 5 . This difference in binding affinity would directly impact the efficiency of ternary complex formation and subsequent degradation potency when incorporated into a full PROTAC molecule [1].
| Evidence Dimension | BRD9 binding affinity |
|---|---|
| Target Compound Data | Parent compound I-BRD9: Kd ~1.9 nM, pIC50 7.3 (IC50 ~50 nM) |
| Comparator Or Baseline | PROTAC BRD9-binding moiety 5: IC50 = 4.20 μM (4,200 nM) |
| Quantified Difference | ~84-fold to ~2,200-fold higher affinity for I-BRD9 scaffold versus moiety 5 scaffold |
| Conditions | Kd measured via biochemical binding assays; IC50 measured via TR-FRET assay |
Why This Matters
Higher binding affinity of the I-BRD9 scaffold translates to stronger target engagement and potentially more efficient PROTAC-mediated degradation when used as a warhead, enabling lower effective concentrations in cellular assays.
- [1] Zoppi V, Hughes SJ, Maniaci C, et al. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. J Med Chem. 2019;62(2):699-726. doi:10.1021/acs.jmedchem.8b01413 View Source
